Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is currently unknown. The compound is a precursor used in the synthesis of fentanyl and its analogues , which are potent opioid receptor agonists.
Mode of Action
The exact mode of action of this compound is not well-studied. As a precursor in the synthesis of fentanyl, it’s likely that the compound undergoes several chemical transformations before interacting with its targets. Fentanyl, for instance, binds to and activates the mu-opioid receptors in the central nervous system, leading to analgesic and anesthetic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. As a precursor to fentanyl, it’s possible that the compound could indirectly affect the opioid signaling pathway. Activation of the mu-opioid receptors by fentanyl inhibits adenylate cyclase, decreases intracellular cAMP levels, and inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are not well-documented. As a precursor to fentanyl, it’s likely that the compound has different pharmacokinetic properties than the final product. Fentanyl, for example, is highly lipophilic, allowing it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
Fentanyl and its analogues can cause profound analgesia, sedation, euphoria, and respiratory depression .
Biochemical Analysis
Biochemical Properties
The compound is known to be used as an intermediate in the synthesis of various substances
Molecular Mechanism
It is known to be involved in the synthesis of various substances , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Metabolic Pathways
It is known to be used as an intermediate in the synthesis of various substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate typically involves the reaction of 1-benzyl-piperidin-4-one with phenylamine to obtain 1-benzyl-4-phenylamino-piperidine-4-carbonitrile. This intermediate is then hydrolyzed under acidic conditions to yield 1-benzyl-4-phenylamino-piperidine-4-carboxylic acid amide. Further reactions involve the use of ethylene glycol and hydrochloric acid or sodium hydroxide to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of bulk manufacturing techniques and custom synthesis services is common in the industry .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions often employ reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents such as alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a biochemical tool.
Medicine: It is a key intermediate in the synthesis of potent analgesics and anesthetics, making it valuable in pharmaceutical research.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-piperidinamine (4-AP)
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
- Norfentanyl
Uniqueness
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is unique due to its specific structural features that allow it to be used as an intermediate in the synthesis of highly potent analgesics and anesthetics. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
61085-47-0 |
---|---|
Molecular Formula |
C19H22N2NaO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
sodium;4-anilino-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C19H22N2O2.Na/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2,(H,22,23); |
InChI Key |
PKRJOAYSRYHYDX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3.[Na+] |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3.[Na] |
Key on ui other cas no. |
61085-47-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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